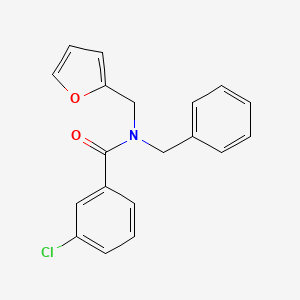
3-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- (9CI) is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzo[b]thiophene core, a carboxamide group, and various substituents, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxyl chloride with appropriate amines in the presence of a base such as triethylamine . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
Benzo[b]thiophene-2-carboxamide derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit anti-inflammatory, anticancer, and antimicrobial activities.
Industry: They are used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-2-carboxamide derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as agonists of the stimulator of interferon genes (STING) pathway, leading to the activation of immune responses . The binding of these compounds to their targets can induce conformational changes and trigger downstream signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
Uniqueness
The uniqueness of benzo[b]thiophene-2-carboxamide, 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- (9CI) lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl and tetrahydro-1,1-dioxido-3-thienyl groups, along with the 3-chloro and 6-methyl substituents, differentiates it from other similar compounds and contributes to its unique activity profile.
Properties
Molecular Formula |
C23H24ClNO5S2 |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H24ClNO5S2/c1-14-4-6-17-20(10-14)31-22(21(17)24)23(26)25(16-8-9-32(27,28)13-16)12-15-5-7-18(29-2)19(11-15)30-3/h4-7,10-11,16H,8-9,12-13H2,1-3H3 |
InChI Key |
QCJAVYXWFWKKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12140644.png)
![(1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12140650.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12140655.png)
![5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12140657.png)
![ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B12140668.png)
![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12140680.png)
![N-(4-chlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12140684.png)
![3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B12140687.png)
![2-amino-1-[3-(1H-imidazol-1-yl)propyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12140691.png)

![3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12140694.png)
![N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B12140698.png)
![2-{1-[(4-bromophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12140704.png)
![N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide](/img/structure/B12140706.png)
